(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one
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Overview
Description
“(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one” is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.6712. It is used for research and development purposes123.
Molecular Structure Analysis
The molecular structure of “(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms12. However, detailed structural analysis such as bond lengths and angles are not available in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one” include a molecular weight of 251.6712. Unfortunately, other properties such as density, boiling point, melting point, and flash point are not available2.
Scientific Research Applications
Crystallographic and Theoretical Studies
- Crystallography and Density Functional Theory (DFT) Analysis : Arylidene-isoxazolone compounds, including those similar to (4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one, have been studied using crystallography and DFT. These studies provide insights into molecular geometry, vibrational frequencies, atomic orbitals, and electrostatic maps (Brancatelli et al., 2011).
Green Synthesis and Catalysis
- Green Synthesis in Water : Isoxazol-5(4H)-one derivatives have been synthesized using environmentally friendly methods in aqueous media, highlighting the potential for green chemistry applications (Pourmousavi et al., 2018).
Corrosion Inhibition
- Use as Corrosion Inhibitor : Certain isoxazole derivatives are effective as corrosion inhibitors for metals in acidic media, which is crucial for industrial applications (Aslam et al., 2020).
Nonlinear Optical Properties
- Nonlinear Optical (NLO) Crystals : Isoxazolone-based compounds have been used to grow NLO crystals, demonstrating significant potential in photonic and optical applications (Zhang et al., 2015).
Photophysical Behavior
- Fluorogenic Properties in RNA Imaging : Certain derivatives of isoxazolones, similar in structure, exhibit weak fluorescence in solvents, relevant for RNA imaging applications (Santra et al., 2019).
Organic Synthesis
- Synthetic Precursors in Organic Chemistry : Isoxazolone derivatives serve as precursors in synthesizing other organic compounds, useful in various industries including pharmaceuticals (Mosallanezhad & Kiyani, 2019).
Biological Activity
- Potential in Agrichemicals and Pharmaceuticals : Derivatives of isoxazole-5(4H)-ones exhibit significant biological properties, such as antibacterial and anticancer activities, making them valuable in pharmaceutical research (Kiyani & Mosallanezhad, 2018).
Safety And Hazards
“(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one” is intended for research use only and is not intended for diagnostic or therapeutic use13. No specific safety and hazard information is available in the sources I found.
Future Directions
The future directions of research involving “(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one” are not specified in the sources I found. It’s important to note that the future directions would depend on the results of current research and the potential applications of this compound.
Please note that this analysis is based on the information available from the sources I found. For a more comprehensive and detailed analysis, further research or consultation with a subject matter expert may be required.
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-5-3-2-4-8(11)6-9-10(7-13)14-17-12(9)15/h2-6H,7H2,1H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNWTSVIAZVNDE-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one |
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